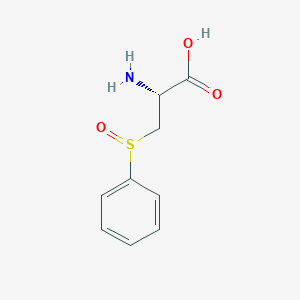

S-phenyl-l-cysteine sulfoxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

(2R)-2-amino-3-(benzenesulfinyl)propanoic acid |

InChI |

InChI=1S/C9H11NO3S/c10-8(9(11)12)6-14(13)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-,14?/m0/s1 |

InChI Key |

YIYUCMJLQCHZLS-BVVIDWAXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Chemical and Biocatalytic Synthesis Pathways of S Phenyl L Cysteine Sulfoxide for Research Applications

Chemoenzymatic and Enzymatic Synthesis Approaches for S-phenyl-L-cysteine and its Sulfoxide (B87167) Derivatives

Potential for Enzymatic Oxidation of S-phenyl-L-cysteine to its Sulfoxide Form

The enzymatic oxidation of S-phenyl-L-cysteine to its corresponding sulfoxide represents a promising green and selective alternative to traditional chemical methods. A variety of enzymes, particularly monooxygenases, have shown potential for catalyzing this transformation. These biocatalysts offer the advantages of high stereoselectivity and mild reaction conditions, which are crucial for the synthesis of chiral sulfoxides.

Flavin-containing monooxygenases (FMOs) are a class of enzymes known to catalyze the oxygenation of various heteroatoms, including sulfur. mdpi.com Bacterial FMOs, in particular, have been identified as valuable biocatalysts for producing optically active sulfoxides. mdpi.com For instance, FMOs from Methylophaga sp. (mFMO) and the thermostable FMO from Nitrincola lacisaponensis (NiFMO) have demonstrated activity towards a range of prochiral aromatic sulfides, yielding chiral sulfoxides with moderate to high enantioselectivity. mdpi.com While direct studies on S-phenyl-L-cysteine are limited, the proven ability of these enzymes to oxidize structurally similar aromatic sulfides suggests their potential application for this specific transformation.

Another class of enzymes with significant potential are the Baeyer-Villiger monooxygenases (BVMOs). These enzymes are well-regarded for their high chemo-, regio-, and enantioselectivity in oxidation reactions, making them suitable for the synthesis of high-value chemicals. researchgate.net Cyclohexanone monooxygenase (CHMO), a well-studied BVMO, has been successfully used for the asymmetric oxidation of various sulfides. scielo.br Directed evolution and protein engineering techniques have been applied to enhance the stability and enantioselectivity of CHMO, further expanding its biocatalytic utility. scielo.br

Research on the enzymatic S-oxidation of compounds structurally similar to S-phenyl-L-cysteine provides valuable insights. For example, phenylalanine 4-monooxygenase (PAH) has been shown to catalyze the S-oxidation of S-carboxymethyl-L-cysteine (SCMC), an aliphatic thioether amino acid. nih.govnih.gov In vitro studies with human hepatic cytosolic fractions and the HepG2 cell line have confirmed that PAH is capable of converting SCMC to its (R) and (S) S-oxide metabolites. nih.govnih.gov

The kinetic parameters for the PAH-catalyzed oxidation of SCMC have been determined, providing a quantitative measure of the enzyme's efficiency for this type of reaction. nih.govnih.gov Although SCMC is an aliphatic thioether, these findings suggest that PAH could also be investigated for its activity towards aromatic thioethers like S-phenyl-L-cysteine.

The following table summarizes the kinetic data for the S-oxidation of S-carboxymethyl-L-cysteine by phenylalanine 4-monooxygenase, which serves as a valuable reference for the potential enzymatic oxidation of S-phenyl-L-cysteine.

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Source |

| Phenylalanine 4-monooxygenase | S-carboxymethyl-L-cysteine | 25.24 ± 5.91 | 0.79 ± 0.09 | nih.gov |

| Phenylalanine 4-monooxygenase | S-carboxymethyl-L-cysteine | 16.22 ± 11.31 | 0.87 ± 0.41 | nih.gov |

| Phenylalanine 4-monooxygenase | L-phenylalanine (for comparison) | 7.14 ± 0.32 | 0.85 ± 0.32 | nih.gov |

Whole-cell biocatalysis presents another viable strategy for the enzymatic synthesis of S-phenyl-L-cysteine sulfoxide. The use of recombinant Escherichia coli cells expressing specific monooxygenases can simplify the process by eliminating the need for enzyme purification and cofactor regeneration. frontiersin.org For instance, a one-pot process has been developed for the synthesis of unnatural this compound, highlighting the practical applicability of microbial enzyme systems. kyoto-u.ac.jp

Enzymatic Biotransformation and Metabolic Interconversions of S Phenyl L Cysteine Sulfoxide

Interactions with Cysteine Sulfoxide (B87167) Lyases (Alliinases)

Cysteine sulfoxide lyases (EC 4.4.1.4), commonly known as alliinases, are enzymes belonging to the pyridoxal-5'-phosphate (PLP)-dependent class. These enzymes are responsible for the characteristic flavors and odors of plants in the Allium genus, such as garlic and onion. nih.gov When plant tissues are damaged, alliinase, which is stored in the vacuole, comes into contact with its substrates, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), located in the cytoplasm. nih.govmdpi.com This interaction initiates a rapid enzymatic reaction that cleaves the C-S bond of the ACSOs. nih.gov

The substrate specificity of alliinases can vary between different organisms, but they generally act on various S-substituted derivatives of L-cysteine sulfoxide. The efficiency of the enzyme is determined by kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value is an inverse measure of the enzyme's affinity for a substrate; a lower Km indicates a higher affinity. reddit.com

Kinetic studies have shown that both Km and Vmax are influenced by the structure of the S-substituent on the L-cysteine sulfoxide substrate. nih.gov For instance, alliinase from the bacterium Cupriavidus necator exhibits a Km of 0.83 mM with its substrate alliin (S-allyl-L-cysteine sulfoxide). nih.gov In the Amazonian medicinal plant Petiveria alliacea, the alliinase shows a preference for its natural substrates, S-benzyl-L-cysteine sulfoxide and S-2-hydroxyethyl-L-cysteine sulfoxide. nih.gov The kinetic parameters for alliinases from various sources with different substrates highlight this specificity.

Table 1: Kinetic Parameters of Alliinases with Various S-Substituted L-Cysteine Sulfoxide Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) |

|---|---|---|---|

| Cupriavidus necator | S-Allyl-L-cysteine sulfoxide (Alliin) | 0.83 | 74.65 |

| Garlic (Allium sativum) | S-Allyl-L-cysteine sulfoxide (Alliin) | 1.1 | Not Specified |

| Enterobacter adhaerens | S-Allyl-L-cysteine sulfoxide (Alliin) | 2.3 | Not Specified |

Data sourced from multiple studies to illustrate substrate affinity. nih.gov

Alliinases and other cysteine S-conjugate β-lyases catalyze the cleavage of the C-S bond through a β-elimination reaction. nih.govnih.gov This reaction is characteristic of a class of PLP-dependent enzymes that act on cysteine S-conjugates which possess a suitable leaving group attached to the sulfur atom. nih.gov

The β-elimination reaction breaks down the S-alk(en)yl-L-cysteine sulfoxide substrate into three primary products: pyruvate (B1213749), ammonia (B1221849), and a highly reactive sulfenic acid (RSOH). nih.govmdpi.com In the case of S-phenyl-L-cysteine sulfoxide, the enzymatic cleavage would yield phenylsulfenic acid, alongside pyruvate and ammonia. The sulfenic acids are unstable intermediates that rapidly undergo further non-enzymatic reactions, such as condensation with another sulfenic acid molecule to form thiosulfinates (RS(O)SR), which are responsible for the pungent aroma of freshly crushed garlic. nih.govrsc.org

The catalytic activity of alliinase is entirely dependent on its cofactor, pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. nih.govacs.orgfrontiersin.org PLP plays a central role in the β-elimination mechanism through its ability to act as an electron sink, stabilizing carbanionic intermediates. frontiersin.org

The reaction mechanism proceeds through several key steps:

Formation of an External Aldimine: The aldehyde group of PLP, which is initially linked to a lysine residue in the enzyme's active site (an internal aldimine), reacts with the α-amino group of the this compound substrate. This forms a new Schiff base known as the external aldimine. acs.orgdrugbank.com

Deprotonation and Quinonoid Intermediate Formation: A basic residue in the enzyme's active site abstracts the proton from the α-carbon of the substrate. The resulting negative charge is delocalized into the pyridine ring of the PLP cofactor, forming a resonance-stabilized carbanionic intermediate called the quinonoid intermediate. acs.orgfrontiersin.org

β-Elimination: The formation of the quinonoid intermediate facilitates the cleavage of the Cβ-S bond, leading to the elimination of the phenylsulfenic acid leaving group and the formation of an aminoacrylate intermediate still bound to the PLP cofactor. acs.org

Hydrolysis and Product Release: The aminoacrylate intermediate is hydrolyzed to release pyruvate and ammonia, and the PLP cofactor is regenerated, ready to begin another catalytic cycle. nih.govresearchgate.net

Enzymatic C-S Bond Cleavage Mechanisms via β-Elimination

Role of Flavin-Containing Monooxygenases (FMOs) in Sulfur Oxidation

Flavin-containing monooxygenases (FMOs) are a class of NADPH-dependent enzymes that catalyze the oxygenation of various soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. nih.gov In the context of cysteine derivatives, FMOs are responsible for the S-oxidation of S-alkyl-L-cysteine precursors to form the corresponding S-alkyl-L-cysteine sulfoxides. nih.gov

The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides from their S-alk(en)yl-L-cysteine precursors is a key step catalyzed by FMOs. The catalytic cycle of FMOs is distinct in that the formation of the reactive oxidizing intermediate is independent of substrate binding. nih.govoptibrium.com

The mechanism for S-oxidation involves the following sequence:

FAD Reduction: The flavin adenine dinucleotide (FAD) cofactor within the FMO active site is first reduced to FADH₂ by NADPH. nih.gov

Formation of C4a-hydroperoxyflavin: The reduced FADH₂ reacts rapidly with molecular oxygen (O₂) to form a stable C4a-hydroperoxyflavin intermediate (FAD-OOH). This is the key oxidizing species in the FMO catalytic cycle. nih.gov

Nucleophilic Attack and Oxygen Transfer: The sulfur atom of an S-alkyl-L-cysteine substrate acts as a nucleophile and attacks the terminal oxygen of the C4a-hydroperoxyflavin intermediate. This is proposed to occur via an SN2 reaction mechanism. optibrium.comoptibrium.com This step results in the transfer of one oxygen atom to the sulfur, forming the sulfoxide product. optibrium.comoptibrium.com

This enzymatic S-oxidation is a crucial pathway for the biosynthesis of the various cysteine sulfoxides found in nature. nih.govnih.gov

Flavin-Dependent Pummerer Rearrangement Pathways

A novel enzymatic mechanism for the cleavage of C–S bonds in S-alkylcysteine sulfoxides involves a flavoenzyme-dependent Pummerer rearrangement. nih.govacs.org This reaction is a key step in a recently identified cysteine salvage pathway in soil bacteria. nih.govacs.org The enzyme CmoJ catalyzes the cleavage of an S-alkylcysteine sulfoxide, representing an unprecedented type of reaction mediated by a flavoenzyme. nih.gov This mechanism is described as the first example of an enzymatic Pummerer rearrangement. nih.govacs.org The process involves the elimination of water to form a thionium (B1214772) ion intermediate, which is followed by a series of steps that result in the formation of a sulfenic acid and an aldehyde.

Stereospecific Sulfoxidation Catalyzed by FMOs

Flavin-containing monooxygenases (FMOs) are a class of enzymes known to catalyze the selective oxygenation of various heteroatoms, including sulfur. nih.gov The enzymatic oxidation of S-phenyl-L-cysteine to its sulfoxide form is a key biotransformation. This oxidation creates a new stereocenter at the sulfur atom, resulting in two possible diastereomers. Enzymatic reactions involving sulfoxides are often highly stereospecific.

In the bacterial cysteine salvage pathway, a flavoenzyme known as CmoO is responsible for catalyzing a stereospecific sulfoxidation of S-alkylated cysteine to yield the corresponding sulfoxide. nih.gov Studies on FMOs from various bacterial sources, such as Methylophaga sp. and Nitrincola lacisaponensis, have demonstrated their ability to convert prochiral aromatic sulfides into chiral sulfoxides with moderate to high enantioselectivity. nih.gov Another FMO, derived from Schizosaccharomyces pombe, has been characterized for its ability to synthesize S-methyl-L-cysteine sulfoxide from S-methyl-L-cysteine. nih.gov

| Parameter | Value |

|---|---|

| Km (μmol/L) | 23.89 |

| kcat/Km (L/(min·mmol)) | 61.71 |

Activity of Polyketide Synthase (PKS) Domains in C-S Bond Cleavage

Polyketide synthases (PKSs) are large, multi-domain enzymes, and certain domains within them have been found to possess novel catalytic functions, including C-S bond cleavage. nih.govpnas.org A specific pyridoxal phosphate (PLP)-dependent domain, identified within the leinamycin PKS module LnmJ and termed the cysteine lyase (SH) domain, is capable of catalyzing C-S bond cleavage. nih.govnih.gov This LnmJ-SH domain utilizes L-cysteine and L-cysteine S-modified analogs as substrates for a β-elimination reaction. nih.govpnas.orgnih.gov This discovery has expanded the known enzymatic capabilities of PKSs and represents a new family of PKS domains that share no sequence homology with other enzymes known to cleave C-S bonds. nih.govpnas.org

Catabolic Pathways and Metabolite Profiling in Microbial Systems

Microbial systems possess specific catabolic pathways for processing S-substituted cysteine derivatives. A notable example is the S-alkyl cysteine salvage pathway, which is widely distributed among soil bacteria. nih.govacs.org This pathway begins with the acetylation of S-alkylated cysteine, followed by oxidation to a sulfoxide. nih.gov The subsequent cleavage of the sulfoxide's C-S bond is catalyzed by the flavoenzyme CmoJ. nih.govacs.org

In addition to this specific pathway, other microbial enzymes can catabolize cysteine sulfoxides. For instance, methionine γ-lyase (MGL) from bacteria such as Citrobacter freundii can catalyze the β-elimination of (±)-S-alk(en)yl-l-cysteine sulfoxides, leading to the formation of thiosulfinates. nih.gov A mutant form of this enzyme, C115H MGL, has been shown to be a more efficient catalyst for this reaction than the wild-type enzyme. nih.gov

Identification of Downstream Sulfur-Containing Metabolites

The enzymatic cleavage of S-alk(en)yl cysteine sulfoxides, such as that catalyzed by alliinase in Allium species, initially yields highly reactive sulfenic acids along with pyruvic acid and ammonia. mdpi.comnih.gov These sulfenic acid intermediates can then undergo further transformations. For example, two molecules of allylsulfenic acid, derived from the precursor alliin, can condense to form diallyl thiosulfinate, a compound also known as allicin. nih.gov

Thiosulfinates are often unstable and can decompose to generate a diverse array of downstream sulfur-containing metabolites. rsc.orgnih.gov These can include various mono-, di-, tri-, and polysulfides, depending on the specific precursor and reaction conditions. rsc.orgnih.gov

| Precursor | Initial Product | Secondary Metabolites |

|---|---|---|

| S-Alk(en)yl Cysteine Sulfoxide | Alk(en)ylsulfenic Acid | Thiosulfinates, Disulfides, Trisulfides, Polysulfides nih.govrsc.orgnih.gov |

Role in Bacterial Cysteine Salvage and Detoxification Processes

The formation of S-alkyl cysteine in bacteria is often a result of detoxification processes, where it arises from the degradation of S-alkyl glutathione conjugates generated in response to electrophiles. nih.gov The S-alkyl cysteine salvage pathway provides a mechanism for bacteria to recover cysteine from these S-conjugated forms. nih.govacs.org This pathway relies on the sequential action of two flavoenzymes: CmoO for stereospecific sulfoxidation and CmoJ for the C-S bond cleavage via a Pummerer rearrangement. nih.gov

The broader context of cysteine S-conjugate metabolism in bacteria involves various pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze β-elimination reactions. mdpi.com These reactions can be integral to both primary metabolism and detoxification, breaking down potentially harmful S-conjugated compounds. mdpi.com In other biological systems, organosulfur compounds derived from cysteine sulfoxide catabolism are known to induce Phase II detoxification enzymes, highlighting a conserved role for these metabolites in cellular defense. mdpi.com

Molecular and Cellular Mechanisms of Action in Model Biological Systems

Modulation of Bacterial Quorum Sensing (QS) Mechanisms

SPCSO has been identified as a potent inhibitor of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS, SPCSO can effectively diminish bacterial virulence and biofilm formation.

Research has demonstrated that SPCSO antagonizes multiple QS circuits in P. aeruginosa. researchgate.netacs.org The compound's inhibitory effects have been observed across different QS reporter systems. nih.govnih.gov Specifically, SPCSO interferes with the two main acyl-homoserine lactone (AHL) based pathways: the las system (controlled by the LasR receptor) and the rhl system (controlled by the RhlR receptor). nih.govnih.govumons.ac.be

Furthermore, SPCSO exposure leads to the activation of the MexT-regulon. researchgate.netnih.gov This includes the upregulation of the MexEF-OprN multidrug efflux pump, which is known to inhibit QS and reduce the pathogenicity of P. aeruginosa. researchgate.netnih.govsquarespace.com The compound's interference also extends to the Pseudomonas quinolone signal (PQS) pathway, a third QS system in this bacterium. researchgate.netacs.org This disruption occurs through the inhibition of a key metabolic enzyme, which in turn reduces the production of PQS. researchgate.netacs.orgsquarespace.com

Transcriptomic analysis using RNA-seq on P. aeruginosa PAO1 exposed to SPCSO has provided a global view of its effects on gene expression. researchgate.netacs.orgnih.gov The findings show a significant downregulation of several QS-regulated virulence operons. researchgate.netacs.orgsquarespace.com This includes genes responsible for phenazine (B1670421) biosynthesis and the Type VI Secretion Systems (T6SS), both of which are critical for the bacterium's virulence. researchgate.netnih.govsquarespace.com Many of the differentially regulated genes are involved in metabolic pathways that produce precursors for virulence factors like pyochelin and PQS. researchgate.netnih.govsquarespace.com

| Affected QS System/Pathway | Organism Model | Observed Effect | References |

| las System | P. aeruginosa | Inhibition of LasR-dependent signaling | nih.gov, nih.gov, umons.ac.be |

| rhl System | P. aeruginosa | Inhibition of RhlR-dependent signaling | nih.gov, nih.gov, umons.ac.be |

| PQS System | P. aeruginosa | Reduction in PQS production | researchgate.net, acs.org |

| MexT-Regulon | P. aeruginosa | Activation, including MexEF-OprN efflux pump | researchgate.net, nih.gov |

| Downregulated Virulence Operon/Gene Set | Organism Model | Function | References |

| Phenazine Biosynthesis | P. aeruginosa | Production of pyocyanin (B1662382) and other toxic metabolites | researchgate.net, nih.gov, squarespace.com |

| Type VI Secretion Systems (T6SS) | P. aeruginosa | Bacterial competition and host cell manipulation | researchgate.net, nih.gov, squarespace.com |

| Pyochelin Biosynthesis Pathway | P. aeruginosa | Iron acquisition (siderophore) | researchgate.net, nih.gov |

Inhibition of Key Metabolic Enzymes in Microbial Systems

A primary mechanism of action for SPCSO is its function as an antimetabolite, targeting specific enzymes within crucial bacterial metabolic pathways. researchgate.net

SPCSO has been shown to act as a competitive inhibitor of the enzyme kynureninase (KynU) in P. aeruginosa. researchgate.netacs.org In vitro studies have confirmed this direct inhibition of KynU activity. researchgate.netnih.gov This targeted inhibition of a single enzyme has cascading effects on bacterial signaling and virulence, representing a potential anti-virulence strategy. researchgate.netacs.orgnih.gov

The inhibitory action of SPCSO on KynU stems from its structural similarity to kynurenine (B1673888), the natural substrate for the enzyme. researchgate.netnih.govsquarespace.com Kynurenine is a key intermediate in the tryptophan catabolism pathway, which P. aeruginosa utilizes to produce anthranilate. researchgate.netsquarespace.com Anthranilate is a critical precursor for the synthesis of the PQS signal molecule. researchgate.netsquarespace.com

By mimicking kynurenine, SPCSO binds to the active site of KynU, blocking the conversion of kynurenine to anthranilate. researchgate.netsquarespace.com This disruption of the tryptophan catabolic pathway leads to reduced PQS production, thereby inhibiting a major QS circuit. researchgate.netacs.org The QS-inhibitory effect of SPCSO could be reversed in experiments by supplementing the bacterial culture with exogenous anthranilate, confirming this mechanism of action. researchgate.netnih.govsquarespace.com

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Isolation and Quantification

Chromatography is fundamental to the study of S-phenyl-l-cysteine sulfoxide (B87167), enabling its separation from reactants, byproducts, and complex biological matrices.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a standard method for assessing the purity of S-phenyl-l-cysteine sulfoxide. This technique is widely used following synthesis to ensure the removal of starting materials and byproducts like the corresponding sulfide (B99878) or sulfone.

Reverse-phase HPLC is a common approach. In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For this compound, a typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often containing an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution. Purity levels exceeding 99% can be effectively verified using this method. The phenyl group in the molecule provides a strong chromophore, making UV detection, often around 254 nm, a sensitive and suitable choice for quantification. caymanchem.com HPLC has also been employed to monitor the progress of reactions that synthesize S-phenyl-l-cysteine derivatives. google.comgoogle.com

Table 1: Typical HPLC Conditions for this compound Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile / Water + 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV |

| Application | Purity Assessment (>99%) |

Data sourced from .

Direct analysis of cysteine sulfoxides, including this compound, by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and thermal instability. mdpi.com High temperatures used in the GC inlet can lead to decomposition, resulting in erroneous analyses. mdpi.com Therefore, a derivatization step is required to convert the non-volatile amino acid into a more volatile and thermally stable analog. mdpi.comnist.gov

Several derivatization strategies have been developed for cysteine sulfoxides. One common method involves derivatization with ethyl chloroformate. nih.govusda.gov Another established technique is the conversion of the analyte into its tert-butyldimethylsilyl (TBDMS) derivative, which silylates the amino and carboxyl groups. nih.gov In some procedures, a reduction step using reagents like sodium iodide is performed after derivatization to remove the sulfoxide oxygen, followed by GC-MS analysis of the resulting S-alk(en)ylcysteine derivative. nih.govusda.gov These methods, while often laborious, offer high sensitivity and the powerful identification capabilities of mass spectrometry. mdpi.comnih.gov

Table 2: Common Derivatization Approaches for GC-MS Analysis of Cysteine Sulfoxides

| Derivatization Agent/Method | Purpose |

|---|---|

| Ethyl Chloroformate | Increases volatility for GC analysis. nih.govusda.gov |

| tert-Butyldimethylsilylation (TBDMS) | Forms stable silyl (B83357) derivatives of amino and carboxyl groups. nih.gov |

| Reduction (e.g., with Sodium Iodide) | Often used post-derivatization to remove the sulfoxide group, simplifying analysis. nih.gov |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for studying this compound within complex biological systems, a field known as metabolomics. mdpi.comnih.govrsc.org This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detection and quantification of metabolites without the need for derivatization. mdpi.com

In the context of this compound research, LC-MS/MS is crucial for understanding its mechanism of action. For instance, studies on the bacterium Pseudomonas aeruginosa used transcriptomic analysis (RNA-seq) to observe global changes in gene expression after exposure to the compound. nih.govresearchgate.net This revealed that pathways related to the production of phenazines and the Pseudomonas quinolone signal (PQS) were affected. nih.govresearchgate.net Further investigation showed that this compound structurally resembles kynurenine (B1673888) and acts as a competitive inhibitor of the kynureninase (KynU) enzyme, which is critical for PQS production. nih.govresearchgate.net LC-MS/MS can be used in such studies to track the changes in the levels of key metabolites like kynurenine and anthranilate, providing direct evidence of the compound's impact on specific metabolic pathways. nih.govtmiclinode.com

Spectroscopic Characterization for Structural Elucidation and Stereochemistry

Spectroscopic methods are indispensable for confirming the molecular structure, identifying functional groups, and determining the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the molecular skeleton and, crucially, to establish its stereochemistry. The oxidation of the sulfur atom in S-phenyl-l-cysteine to a sulfoxide creates a new stereocenter at the sulfur, resulting in the possibility of two diastereomers. NMR is essential for confirming the successful synthesis and the ratio of these diastereomers.

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. Specific chemical shifts and coupling constants confirm the presence of the phenyl group, the cysteine backbone, and the successful oxidation.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|

| 7.35–7.28 ppm | m (multiplet) | 5H, Aromatic Protons (Ar-H) | |

| 4.12 ppm | dd (doublet of doublets) | 8.4 Hz | 1H, Alpha-Proton (α-CH) |

| 3.52 ppm | dd (doublet of doublets) | 14.0 Hz | 1H, Beta-Proton (SCH₂) |

| 3.38 ppm | dd (doublet of doublets) | 14.0 Hz | 1H, Beta-Proton (SCH₂) |

Solvent: D₂O, Frequency: 400 MHz. Data sourced from .

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, its primary use is to confirm the presence of the sulfoxide group (S=O), which is the defining feature of the compound's oxidation from its cysteine precursor.

The sulfoxide group gives rise to a characteristic strong absorption band in the IR spectrum. This S=O stretching vibration for this compound is consistently observed around 1048-1050 cm⁻¹. The frequency of the S=O stretch is sensitive to its molecular environment but generally appears in the 950–1150 cm⁻¹ range for most sulfoxides. nih.govresearchgate.net The presence of this strong peak provides clear evidence of successful oxidation of the sulfur atom.

Table 4: Characteristic Infrared Absorption for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Sulfoxide (S=O Stretch) | ~1048 cm⁻¹ | Strong |

Data sourced from .

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful absorption spectroscopy technique for the stereochemical analysis of chiral molecules, including biopolymers and fine chemicals. rsc.org It relies on the differential absorption of left- and right-circularly polarized light by optically active compounds. fz-juelich.de This phenomenon provides valuable information regarding the structure of biological macromolecules and is instrumental in assigning the absolute configuration of chiral substances. rsc.orgfz-juelich.de

For a molecule like this compound, chirality exists not only at the α-carbon of the cysteine backbone but also at the sulfur atom of the sulfoxide group, which has a pyramidal structure. mdpi.com The analysis of the CD spectrum can, therefore, provide detailed information about the absolute configuration and conformational isomers. rsc.org The sulfinyl (>S=O) group acts as a chromophore, and its interaction with other parts of the molecule, such as the phenyl ring, generates characteristic CD signals, often referred to as Cotton effects. rsc.orgmdpi.com

In the analysis of chiral sulfoxide drugs, electronic circular dichroism (ECD) spectroscopy, combined with quantum chemical calculations, has been effectively used to assign absolute configurations. mdpi.com For aromatic alkyl sulfoxides, the UV spectra, which are related to the CD spectra, typically show distinct absorption bands. mdpi.com For instance, one study noted absorption bands around 285-300 nm and near 222 nm for aromatic alkyl sulfoxides. mdpi.com The comparison of experimental CD spectra with those predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT), allows for unambiguous assignment of the absolute configuration at the sulfur center as either (R) or (S). mdpi.comnih.gov

Advanced X-ray based CD techniques (XCD) offer even deeper insights by leveraging the localized nature of core orbitals, providing element- and site-specific information about molecular asymmetry. arxiv.org Simulations for cysteine, a related parent compound, show that XCD spectra exhibit strong asymmetries at chiral centers, making this a promising future tool for detailed structural investigation of molecules like this compound. arxiv.org

Table 1: Principles of Circular Dichroism (CD) Spectroscopy for Chiral Sulfoxide Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Basic Principle | Measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR). fz-juelich.de | As a chiral molecule, it will exhibit a unique CD spectrum. |

| Chiral Centers | Possesses two chiral centers: the α-carbon of the L-cysteine and the sulfur atom of the sulfoxide. mdpi.com | The CD spectrum is a composite signal reflecting the stereochemistry at both centers. |

| Key Chromophore | The sulfinyl (>S=O) group, along with the phenyl ring, is the primary chromophore responsible for the CD signal. mdpi.com | The electronic transitions of these groups in a chiral environment produce characteristic Cotton effects. |

| Application | Determination of absolute configuration (e.g., R/S at the sulfur atom) and conformational analysis. rsc.orgmdpi.com | By comparing experimental spectra to theoretical calculations or known standards, the absolute stereochemistry can be determined. mdpi.comnih.gov |

| Advanced Methods | X-ray Circular Dichroism (XCD) provides element-specific chirality information. arxiv.org | Could be used to probe the local asymmetry specifically around the sulfur atom. arxiv.org |

Sample Preparation and Enrichment Strategies for Complex Biological Matrices

Analyzing this compound in complex biological samples, such as plant tissues or bodily fluids, necessitates robust sample preparation and enrichment procedures. researchgate.netresearchgate.net These steps are crucial to remove interfering substances like proteins, lipids, sugars, and salts, which can compromise the accuracy and sensitivity of subsequent analytical techniques like chromatography or mass spectrometry. nih.govgoogle.com The goal is to isolate and concentrate the target analyte, ensuring a clean extract for reliable characterization and quantification. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration that partitions analytes between a solid sorbent and a liquid mobile phase. google.com The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix components.

For S-alk(en)yl-L-cysteine sulfoxides, which are structurally similar to this compound, a combined SPE approach has proven effective for cleanup of onion extracts. nih.gov This method utilizes two different cartridges in sequence to remove distinct types of interferences. First, a C18 cartridge, which operates on a reversed-phase mechanism, is used to retain nonpolar compounds while allowing the more polar sulfoxides to pass through in the eluate. nih.gov The eluate from this step is then passed through a strong cation exchange (SCX) cartridge. nih.gov In its H+ form, the SCX resin retains the basic amino acid derivatives, which can then be selectively eluted with an ammonia (B1221849) solution after washing away neutral and acidic impurities. nih.gov This dual-cartridge strategy effectively removes sugars and other matrix components, leading to a cleaner sample for analysis. nih.gov

Table 2: Example of a Combined Solid Phase Extraction (SPE) Protocol for Cysteine Sulfoxides

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Initial Cleanup | Pass the sample extract through a Sep-Pak C18 cartridge. | Removes nonpolar interfering compounds. | nih.gov |

| 2. Cation Exchange | Apply the eluate from the C18 cartridge to a Bond Elut SCX cartridge (H+ form). | Binds the target analyte (cysteine sulfoxide) to the sorbent. | nih.gov |

| 3. Washing | Wash the SCX cartridge with 0.1 M hydrochloric acid. | Removes neutral and acidic impurities that were not retained. | nih.gov |

| 4. Elution | Elute the analyte from the SCX cartridge with 0.5 M ammonia solution. | Releases the purified and concentrated analyte for analysis. | nih.gov |

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) is a powerful chromatographic technique for the separation of ionizable molecules, such as the amino acid derivative this compound. ashs.orgacs.org Separation is based on the reversible interaction between charged analytes and the charged functional groups of the ion exchange resin.

This method has been successfully applied to the fractionation of various S-alk(en)yl-L-cysteine sulfoxides from onion bulb tissue extracts. ashs.org In one study, a cation exchange column was used, and fractionation was achieved by applying eluents of different ionic strengths and pH, such as 0.1 M and 2.0 M acetic acid. ashs.org This allowed for the separation of different sulfoxides, including (+)-S-methyl-L-cysteine sulfoxide and trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide, from other compounds in the extract. ashs.org IEC is also frequently used in the purification of enzymes that metabolize cysteine sulfoxides, such as alliinase, and for isolating metabolic intermediates from complex reaction mixtures. nih.govnih.gov

Table 3: Research Findings on Ion Exchange Chromatography for Cysteine Sulfoxide Analysis

| Study Focus | Matrix/Sample | Chromatographic Details | Key Findings | Reference |

|---|---|---|---|---|

| Fractionation of ACSOs | Onion bulb tissue | Cation exchange column with stepwise elution (0.1 M and 2.0 M HOAc). | Successfully separated (+)-S-methyl-L-cysteine sulfoxide, trans(+)-S-(1-propenyl)-L-cysteine sulfoxide, and (+)-S-propyl-L-cysteine sulfoxide. | ashs.org |

| Enzyme Purification | Petiveria alliacea root extract | Anion-exchange chromatography followed by hydroxyapatite (B223615) chromatography. | A key step in purifying a novel alliinase enzyme that acts on S-benzyl-l-cysteine sulfoxide. | nih.gov |

| Intermediate Isolation | Crithidia fasciculata cell extracts | Anion-exchange chromatography. | Partially resolved synthase and sulfoxide lyase activities and helped identify S-(4'-L-histidyl)-L-cysteine sulfoxide as an intermediate. | nih.gov |

| General Amino Acid Analysis | Plant extracts | Cation-exchange resin (Dowex 50WX4, H+ form). | A standard method for purifying amino acids from plant extracts prior to further analysis. | researchgate.net |

Theoretical and Computational Investigations of S Phenyl L Cysteine Sulfoxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular properties of S-phenyl-L-cysteine sulfoxide (B87167). These computational methods are instrumental in determining its electronic structure, which in turn governs its reactivity. Key aspects of the molecule's characteristics that can be elucidated include the distribution of electron density, the energies of its frontier molecular orbitals, and its molecular electrostatic potential.

The structure of S-phenyl-L-cysteine sulfoxide features a chiral center at the sulfur atom, in addition to the inherent chirality of the L-cysteine backbone. This results in the existence of two diastereomeric forms, (R) and (S), which may exhibit different biological activities and interactions. The sulfoxide group is characterized by a highly polarized S=O bond, leading to a significant partial positive charge on the sulfur atom and a partial negative charge on the oxygen atom. This charge separation is a key determinant of the molecule's intermolecular interactions.

The reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is anticipated to have significant contributions from the sulfur lone pair and the phenyl ring's π-system, making these sites susceptible to electrophilic attack. The LUMO is likely to be an antibonding orbital associated with the S=O bond, indicating that the sulfur atom is a potential site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability.

A visual representation of the molecule's charge distribution can be obtained through the calculation of its molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich region around the sulfoxide oxygen, identifying it as a prime location for engaging in hydrogen bonding as a hydrogen bond acceptor. The amino and carboxyl functionalities of the cysteine residue also contribute to the complex electrostatic landscape of the molecule, enabling a variety of intermolecular interactions.

Table 6.1.1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.5 D |

| Mulliken Charge on S | +0.8 |

| Mulliken Charge on O | -0.6 |

Molecular Dynamics Simulations of Compound-Protein Interactions in Model Systems

Molecular dynamics (MD) simulations serve as a computational microscope, allowing for the observation of the time-evolution of molecular systems. For this compound, MD simulations can be utilized to explore its interactions with model proteins, shedding light on potential binding mechanisms, the stability of the resulting complex, and the specific forces that govern the interaction.

In a typical MD simulation setup, the this compound molecule would be positioned within the active site of a selected model protein. This system is then immersed in a solvent box, usually containing water molecules, to replicate a physiological environment. Ions are added to neutralize the system's charge. The initial configuration undergoes energy minimization to resolve any unfavorable steric contacts. Subsequently, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. The final phase is the production run, where the atomic trajectories are recorded over a timescale of nanoseconds or longer.

Analysis of the resulting trajectories provides a wealth of information. The stability of the protein-ligand complex can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. The flexibility of different regions of the protein upon ligand binding can be quantified by calculating the Root Mean Square Fluctuation (RMSF) of the protein's constituent amino acids. The specific interactions, such as hydrogen bonds and hydrophobic contacts, can be identified and their persistence throughout the simulation can be analyzed. The binding free energy can also be estimated using various computational techniques to quantify the affinity of the compound for the protein.

Table 6.2.1: Typical Parameters for an MD Simulation of this compound with a Model Protein

These parameters define the conditions under which the simulation is run. The choice of force field is crucial as it dictates the potential energy of the system. The simulation time determines the extent to which the system's dynamics can be explored.

| Parameter | Setting |

|---|---|

| Force Field | AMBER or CHARMM |

| Water Model | TIP3P or SPC/E |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Structure-Activity Relationship (SAR) Modeling for Mechanistic Elucidation

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational medicinal chemistry, aiming to correlate the structural features of a molecule with its biological activity. For this compound, SAR studies would involve the computational evaluation of a series of structurally related analogs to discern the molecular determinants of a hypothetical biological effect.

The molecular scaffold of this compound presents multiple avenues for structural modification. The phenyl ring can be adorned with a variety of substituents at the ortho, meta, and para positions, thereby modulating the molecule's steric and electronic landscape. For instance, the introduction of electron-withdrawing groups could influence the reactivity of the sulfoxide moiety, while bulky substituents could probe the spatial constraints of a putative binding pocket.

Further modifications could target the cysteine portion of the molecule. Alterations to the amino and carboxyl groups, such as acylation or esterification, would help to elucidate their role in potential interactions. A crucial aspect of the SAR would be the investigation of the two diastereomers arising from the chiral sulfur center, as stereochemistry often plays a pivotal role in determining biological activity.

By systematically relating these structural variations to changes in a predicted activity, a quantitative SAR (QSAR) model can be constructed. Such a model not only provides a predictive tool for the design of novel analogs with potentially enhanced activity but also offers valuable insights into the underlying mechanism of action at a molecular level.

Table 6.3.1: Hypothetical SAR Data for this compound Analogs

This table illustrates how systematic modifications to the phenyl ring of this compound could influence a hypothetical biological activity, measured as the half-maximal inhibitory concentration (IC50). The data presented is for illustrative purposes to demonstrate the principles of SAR.

| Compound | R1 (para-position) | R2 (ortho-position) | Hypothetical Activity (IC50, µM) |

|---|---|---|---|

| This compound | H | H | 10 |

| Analog 1 | OCH3 | H | 25 |

| Analog 2 | Cl | H | 5 |

| Analog 3 | H | NO2 | 2 |

| Analog 4 | CH3 | CH3 | 50 |

In silico Prediction of Biotransformation Pathways and Metabolites

In silico biotransformation prediction is a computational strategy to foresee the metabolic fate of a xenobiotic compound within a biological system. By leveraging knowledge of known metabolic reactions and sophisticated algorithms, these tools can predict potential metabolites of this compound and identify the enzyme families likely responsible for their formation.

The metabolism of this compound is expected to proceed through several key biotransformation reactions. A primary route would involve the further oxidation of the sulfoxide to the corresponding sulfone, a reaction often catalyzed by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).

The cysteine conjugate itself is a substrate for phase II metabolic enzymes. N-acetylation of the primary amine by N-acetyltransferases (NATs) would result in the formation of a mercapturic acid derivative. Another significant pathway could be the cleavage of the carbon-sulfur bond, mediated by enzymes such as cysteine conjugate β-lyase, which would release thiophenol.

The aromatic phenyl ring is also a target for metabolic modification, most commonly through hydroxylation, which is primarily carried out by CYP enzymes. The resulting phenolic metabolite could then be further conjugated with glucuronic acid or sulfate (B86663) in subsequent phase II reactions. These in silico predictions provide a valuable roadmap for experimental metabolite identification studies.

Table 6.4.1: Predicted Biotransformation Pathways and Metabolites of this compound

This table outlines the probable metabolic transformations that this compound may undergo, the enzyme families that are likely to catalyze these reactions, and the resulting metabolites. These predictions are based on the known metabolism of similar chemical structures.

| Metabolic Reaction | Enzyme Family | Predicted Metabolite |

|---|---|---|

| Sulfoxidation | CYP, FMO | S-phenyl-L-cysteine sulfone |

| N-acetylation | NAT | N-acetyl-S-phenyl-L-cysteine sulfoxide |

| Aromatic Hydroxylation | CYP | S-(4-hydroxyphenyl)-L-cysteine sulfoxide |

| C-S Bond Cleavage | Cysteine conjugate β-lyase | Thiophenol, Pyruvate (B1213749), Ammonia (B1221849) |

Emerging Research Perspectives and Future Directions

Development of S-phenyl-L-cysteine sulfoxide (B87167) as a Biochemical Probe for Enzyme Studies

S-phenyl-L-cysteine sulfoxide is a valuable tool for investigating enzyme mechanisms and functions. Its unique structure, featuring a phenyl group attached to the sulfur atom of a cysteine sulfoxide, allows it to serve as a specific substrate or inhibitor for various enzymes. ontosight.ai

Enzyme Inhibition: Research has demonstrated that this compound can act as an inhibitor of certain enzymes. ontosight.ai For instance, it has been shown to competitively inhibit kynureninase (KynU) in Pseudomonas aeruginosa. researchgate.netresearchgate.netacs.orgsquarespace.com This inhibition is attributed to the structural similarity between this compound and kynurenine (B1673888), the natural substrate of KynU. researchgate.netresearchgate.netsquarespace.com This inhibitory action disrupts the kynurenine pathway, which is crucial for the production of virulence factors in this bacterium. researchgate.netresearchgate.netacs.orgsquarespace.com

Substrate for C-S Lyases: this compound can also serve as a substrate for C-S lyases, a class of enzymes that cleave carbon-sulfur bonds. plos.orgpnas.org For example, alliinase, a C-S lyase found in plants of the Allium genus, can act on S-substituted L-cysteine sulfoxides. plos.orgnih.gov The reaction involves the cleavage of the C-S bond to produce a sulfenic acid intermediate. plos.org This property makes this compound a useful probe to study the activity and specificity of these enzymes. researchgate.netoup.com

A study on a novel cysteine sulfoxide lyase from Petiveria alliacea showed that the enzyme's kinetic parameters, Km and Vmax, vary depending on the substrate's structure. researchgate.netoup.com This highlights the potential of using analogs like this compound to understand enzyme-substrate interactions.

Below is a table summarizing the use of S-phenyl-L-cysteine and its sulfoxide derivative as substrates for enzyme studies.

| Enzyme/System | Substrate | Key Finding | Reference |

| Tryptophan synthase | L-serine and thiophenol | Economical production of S-phenyl-L-cysteine. | nih.gov |

| Cysteine S-conjugate β-lyase | S-phenyl-L-cysteine | Low level of pyruvate (B1213749) production observed. | tandfonline.com |

| LnmJ-SH domain | S-phenyl-L-cysteine | Exhibited the highest catalytic efficiency among tested substrates. | pnas.org |

Elucidation of Novel Enzymatic Pathways in Diverse Organisms

The study of how different organisms metabolize this compound can lead to the discovery of new enzymatic pathways.

In soil bacteria, a cysteine salvage pathway has been identified that involves the dealkylation of S-alkylated cysteine. acs.orgnih.gov This pathway utilizes two flavoenzymes, CmoO and CmoJ. acs.orgnih.gov CmoO catalyzes a stereospecific sulfoxidation, and CmoJ cleaves one of the C-S bonds in the resulting sulfoxide. acs.orgnih.gov The mechanism of CmoJ-mediated cleavage is a unique flavoenzyme-dependent Pummerer rearrangement, which involves an elimination of water to form a thionium (B1214772) ion intermediate, followed by a series of steps leading to sulfenic acid and an aldehyde. This discovery opens up new avenues for understanding sulfur metabolism in bacteria.

Furthermore, transcriptomic analysis of P. aeruginosa exposed to this compound revealed differential regulation of genes involved in various metabolic pathways, including those for pyochelin, phenazines, and the tricarboxylic acid cycle. researchgate.netresearchgate.netacs.orgsquarespace.com This suggests that the compound can be used to probe and uncover complex regulatory networks within microorganisms.

Integration into Systems Biology Approaches for Metabolic Network Reconstruction

This compound can be integrated into systems biology approaches to help reconstruct and model metabolic networks. By observing the global effects of this compound on an organism's transcriptome and metabolome, researchers can infer connections and dependencies within metabolic pathways. researchgate.net

For example, the finding that this compound inhibits kynureninase in P. aeruginosa and subsequently affects quorum sensing and virulence factor production provides a clear link between the kynurenine pathway and these critical cellular processes. researchgate.netresearchgate.netacs.orgsquarespace.com This information can be used to refine existing metabolic models of P. aeruginosa.

The use of techniques like RNA-seq to analyze the transcriptomic response to this compound can reveal widespread changes in gene expression, providing a wealth of data for metabolic network reconstruction. researchgate.netacs.orgsquarespace.com

Exploration of its Roles in Non-Bacterial Microbial Systems (e.g., Fungi, Protozoa)

While much of the research on this compound has focused on bacteria, there is potential for exploring its roles in other microbial systems like fungi and protozoa.

For instance, some fungi are known to metabolize organosulfur compounds. A study on Mucor javanicus showed that its cysteine-S-conjugate β-lyase has low activity towards S-phenyl-L-cysteine. tandfonline.com Further investigation into the metabolism of this compound in various fungal species could uncover novel enzymatic activities and pathways.

The antifungal properties of related cysteine sulfoxides found in Allium species suggest that this compound could also have effects on fungal growth and development. uni-marburg.de Similarly, its potential effects on protozoa remain largely unexplored and represent a promising area for future research.

Application as a Model Compound for Advanced Sulfur Oxidation and Reduction Studies

This compound serves as an excellent model compound for studying the chemical and enzymatic processes of sulfur oxidation and reduction.

Chemical Oxidation and Reduction: The sulfoxide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide, or reduced back to a sulfide (B99878) with reducing agents such as sodium borohydride. The study of these reactions under various conditions can provide fundamental insights into the reactivity of the sulfur atom.

Enzymatic Oxidation and Reduction: The enzymatic oxidation of S-phenyl-L-cysteine to its sulfoxide form, and the subsequent enzymatic cleavage or reduction of the sulfoxide, are key areas of research. nih.gov For example, the flavoenzyme CmoO stereospecifically oxidizes S-alkylated cysteine. acs.orgnih.gov Understanding the mechanisms of such enzymes can inform the development of biocatalysts for specific sulfur transformations.

The reversible oxidation of cysteine residues in proteins to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H) is a critical aspect of redox signaling in biological systems. nih.gov this compound can be used as a stable, small-molecule model to study the factors that govern these oxidation states and their reactivity.

The following table details some of the enzymes involved in the metabolism of cysteine and its derivatives, highlighting the types of reactions they catalyze.

| Enzyme | Organism/Source | Reaction Type | Substrate(s) | Product(s) | Reference |

| Alliinase | Petiveria alliacea | C-S bond cleavage | S-benzyl-L-cysteine sulfoxide | S-benzyl phenylmethanethiosulfinate | nih.govresearchgate.net |

| Cysteine-S-conjugate β-lyase | Mucor javanicus | C-S bond cleavage | S-(2-chloro-6-nitrophenyl)-L-cysteine | Pyruvate | tandfonline.com |

| CmoJ | Soil bacteria | C-S bond cleavage (Pummerer rearrangement) | S-alkyl-L-cysteine sulfoxide | Sulfenic acid, aldehyde | acs.orgnih.gov |

| LnmJ-SH domain | Lentzea aerocolonigenes | C-S bond cleavage (β-elimination) | L-cysteine and S-modified analogs | Thiol, ammonia (B1221849), pyruvate | pnas.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing S-phenyl-L-cysteine sulfoxide (SPCSO) in academic research?

- Methodological Guidance : SPCSO can be synthesized via oxidation of S-phenyl-L-cysteine using hydrogen peroxide (H₂O₂), followed by purification via chromatography. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to confirm stereochemistry, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify functional groups (e.g., sulfoxide S=O stretch at ~1050 cm⁻¹). Purity should be assessed via HPLC with UV detection .

Q. What experimental assays are standard for evaluating SPCSO's biofilm inhibition in Pseudomonas aeruginosa?

- Methodological Guidance : Use a microplate-based crystal violet assay to quantify biofilm biomass. Include positive controls (e.g., 4-nitropyridine-N-oxide at 1 mM) and negative controls (untreated biofilms). Validate results with confocal microscopy to assess 3D biofilm morphology. Ensure non-toxicity to planktonic cells via growth curve analysis in parallel .

Advanced Research Questions

Q. How does SPCSO inhibit biofilm formation and quorum sensing (QS) in P. aeruginosa, and are these mechanisms pathway-specific?

- Methodological Guidance : SPCSO disrupts QS by competitively inhibiting kynureninase (KynU), reducing pseudomonas quinolone signal (PQS) production. Biofilm inhibition is independent of QS suppression, as shown by differential activity of SPCSO versus its breakdown product, diphenyl disulfide. Use E. coli-based QS reporters (e.g., lasR/lorR systems) and transcriptomic analysis (RNA-seq) to dissect pathway-specific effects .

Q. What is the chemical reactivity of SPCSO under physiological conditions, and how does it influence stability in biological assays?

- Methodological Guidance : SPCSO reacts with glutathione (GSH) via Michael addition, forming S-[1-chloro-2-(S-glutathionyl)vinyl]-L-cysteine sulfoxide. Assess stability via pH-dependent degradation studies (pH 4–10) and LC-MS to track metabolite formation. Preclude thiol-containing buffers (e.g., DTT) in assays to avoid artifactual reactions .

Q. How can in vitro findings on SPCSO's anti-virulence effects be translated to in vivo models?

- Methodological Guidance : Use Drosophila melanogaster infection models to evaluate SPCSO's efficacy in vivo. Measure bacterial load reduction (CFU counts) 18h post-infection and host survival rates. Optimize dosing via pharmacokinetic studies in larvae, noting SPCSO's solubility in aqueous buffers (e.g., PBS) .

Q. How should transcriptomic data (e.g., RNA-seq) be integrated with phenotypic assays to validate SPCSO's multi-target effects?

- Methodological Guidance : Pair RNA-seq data (showing downregulation of QS-regulated genes like phz and pqs) with phenotypic assays (e.g., pyocyanin quantification, elastase activity). Use gene ontology (GO) enrichment analysis to identify disrupted metabolic pathways (e.g., anthranilate biosynthesis). Confirm findings via qRT-PCR on key virulence genes .

Q. How can contradictory data on SPCSO's QS inhibition versus biofilm suppression be reconciled?

- Methodological Guidance : Discrepancies arise from compound-specific mechanisms. For example, SPCSO inhibits QS via KynU, while diphenyl disulfide targets biofilm matrix proteins. Use genetic knockouts (e.g., ΔkynU mutants) and proteomic profiling (e.g., SDS-PAGE of biofilm matrices) to delineate divergent pathways .

Methodological Best Practices

- Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Include detailed experimental protocols (e.g., H₂O₂ concentration, reaction time).

- Provide NMR/MS spectra in supplementary materials.

- Use standardized biofilm metrics (e.g., biomass normalized to controls) .

- Replication : Perform triplicate biological replicates for assays, with statistical analysis (e.g., ANOVA followed by Dunnett’s test) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.